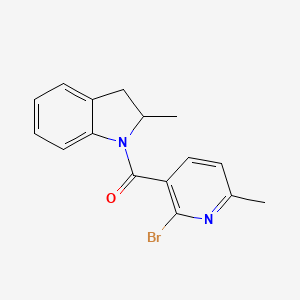

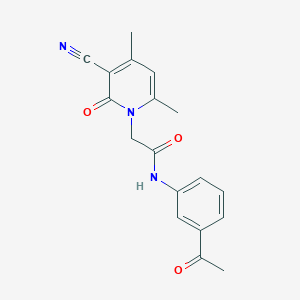

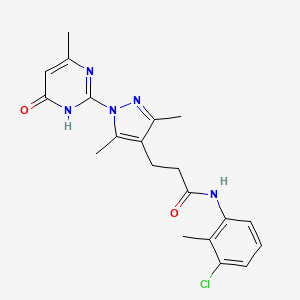

![molecular formula C12H19BrClN3O2S B2439427 5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide CAS No. 1302197-55-2](/img/structure/B2439427.png)

5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthesis processes .Molecular Structure Analysis

The molecular structure of similar compounds has been researched extensively. For instance, the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and their stereostructures have been researched . Single crystals of both compounds were obtained for X-ray analysis .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a significant chemical reaction associated with this compound . This reaction is not well developed but is crucial in the synthesis of various organic compounds .Physical And Chemical Properties Analysis

The average mass of a similar compound, 5-Bromo-N,N-diethyl-3-pyridinesulfonamide, is 293.181 Da, and its monoisotopic mass is 291.988098 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Compounds similar to "5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide" have been synthesized and analyzed for their crystal structures and absolute configurations. These analyses contribute to understanding the stereochemistry of novel drugs and their interactions with biological targets. For instance, studies on enantiomers of related sulfonamides have shown their application in analyzing binding modes and inhibiting activities against PI3Kα kinase, which is significant in anticancer activity research (Zhixu Zhou et al., 2015).

Antimicrobial and Antioxidant Activities

Research on sulfonamide derivatives, including those structurally related to the compound , demonstrates significant antimicrobial and antioxidant properties. These compounds have been found active against both Gram-positive and Gram-negative bacterial strains, alongside showcasing moderate to good antioxidant properties. This suggests potential applications in developing new antimicrobial and antioxidant agents (Hiren H. Variya et al., 2019).

Antitumor Activity

The synthesis and evaluation of sulfonamide derivatives for antitumor activity are notable areas of application. For example, research on pyridinesulfonamide fragments has explored their effects on cancer cells, particularly through inhibiting PI3Kα kinase activity, which is crucial for cell growth and survival in many cancer types (Zhixu Zhou et al., 2015).

Chemical Synthesis and Drug Development

The chemical properties and reactions of sulfonamides, including bromoaminocyclization processes, have been utilized to develop a range of enantioenriched compounds. These processes are critical in the synthesis of novel therapeutic agents, indicating the utility of such compounds in drug development (Ling Zhou et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

The compound and its derivatives have a wide range of applications in novel drugs . They have been found to possess a large number of different biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . Future research could focus on further understanding the stereostructures of these compounds and their potential applications in drug development .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrClN3O2S/c1-4-17(5-2)9(3)7-16-20(18,19)11-6-10(13)8-15-12(11)14/h6,8-9,16H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYRYUWBTXCUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

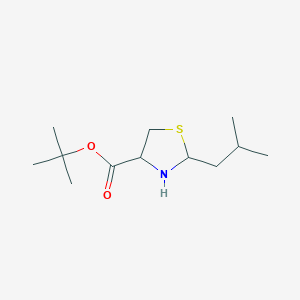

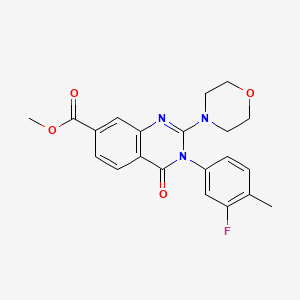

![(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1',2':4,5]oxazolo[3,2-A]pyridin-6(4BH)-one](/img/structure/B2439347.png)

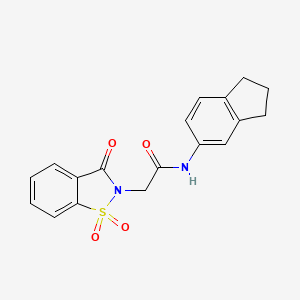

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2439350.png)

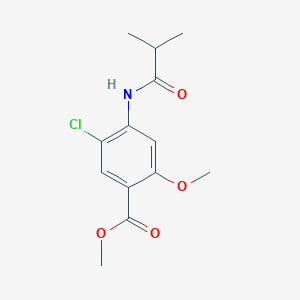

![1-{[1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2439354.png)

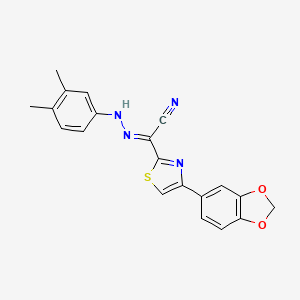

![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)

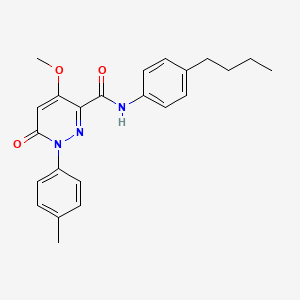

![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)